molecular formula C21H43N5O7 B13818929 (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B13818929
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-VKOUOHSESA-N
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Description

The compound “(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol” is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The synthetic route may start with simpler precursors, gradually building up the complexity of the molecule through a series of reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for enzyme inhibition or receptor binding can be explored.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would include the specific biochemical processes that the enzyme or receptor is part of.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups. Examples could be:

  • (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
  • This compound

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological or chemical properties. This could make it particularly valuable in applications where such specific interactions are required.

Properties

Molecular Formula

C21H43N5O7

Molecular Weight

477.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10+,11-,12+,13-,14+,15+,16+,17?,18+,19?,20+,21-/m0/s1

InChI Key

CEAZRRDELHUEMR-VKOUOHSESA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Origin of Product

United States

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